molecular formula C21H19N5O2S B2716957 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852047-83-7

6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2716957
CAS No.: 852047-83-7
M. Wt: 405.48
InChI Key: GILMGZXOYNNYAR-UHFFFAOYSA-N
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Description

6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the benzylthio and m-tolyl groups. The final step involves the formation of the pyrimidine-2,4(1H,3H)-dione core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.

    Reduction: Reduction reactions could target the triazole ring or the pyrimidine core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, such compounds are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with known biological activities.

    Benzylthio derivatives: Compounds with a benzylthio group, often used in medicinal chemistry.

    Pyrimidine derivatives: Known for their role in DNA and RNA structures, as well as their use in pharmaceuticals.

Uniqueness

What sets 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione apart is its combination of these functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

6-[[5-benzylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-6-5-9-17(10-14)26-18(11-16-12-19(27)23-20(28)22-16)24-25-21(26)29-13-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H2,22,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILMGZXOYNNYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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